![molecular formula C18H20N2O B2797537 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole CAS No. 637745-30-3](/img/structure/B2797537.png)

5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

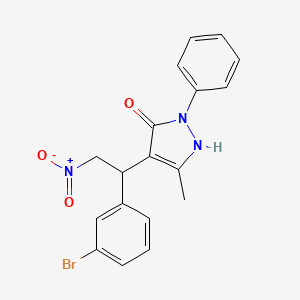

5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is a chemical compound with the molecular formula C18H20N2O . It is a derivative of benzimidazole, which is a natural benzimidazole derivative and a component of vitamin B12 .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, a number of benzimidazole compounds can be obtained .Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The average mass of the molecule is 280.364 Da .Chemical Reactions Analysis

Benzimidazoles, including 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole, are known to participate in various chemical reactions such as nucleophilic and electrophilic substitutions . They are also good corrosion inhibitors for extremely aggressive, corrosive acidic media .科学的研究の応用

Coordination Supramolecular Systems

Imidazole and its derivatives, including the compound , have been widely employed as excellent candidates for targeted metal–organic frameworks (MOFs) in the domain of coordination chemistry . They have distinct characteristics that make them suitable for constructing novel MOFs .

Component of Vitamin B12

5,6-Dimethylbenzimidazole is a natural benzimidazole derivative and a component of vitamin B12 where it serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .

Heme Oxygenase-1 (HO-1) Inhibitors

Imidazole derivatives have been linked to protective effects on cancer cells and may promote cancer progression, cancer cell growth and survival, and metastasis . This makes them potential targets for anticancer research.

Regiocontrolled Synthesis of Substituted Imidazoles

The compound can be used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Pharmacological Properties

Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Precursor in Synthesis

In scientific research, 5,6-Dimethylbenzimidazole may find applications due to its unique structural characteristics. Additionally, it could serve as a valuable precursor in the synthesis of other compounds with specific desired properties .

Antimicrobial Activity

A novel series of imidazole derivatives, including 5,6-Dimethylbenzimidazole, has been synthesized and evaluated for their antimicrobial activity .

Development of New Drugs

Benzimidazole is a fundamental building unit in many drugs. The derivatives of benzimidazole show a broad range of chemical and biological properties, making them an important synthon in the development of new drugs .

作用機序

将来の方向性

Benzimidazole and its derivatives, including 5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole, have been extensively studied due to their diverse biological activities . Future research may focus on further exploring the pharmacological properties of these compounds and developing potential chemotherapeutic agents .

特性

IUPAC Name |

5,6-dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-13-6-4-5-7-18(13)21-9-8-20-12-19-16-10-14(2)15(3)11-17(16)20/h4-7,10-12H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRCWFPMPVAHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCN2C=NC3=C2C=C(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethyl-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2797456.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2797457.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3-methoxybenzamide](/img/structure/B2797459.png)

![(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2797461.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2797464.png)

![2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2797465.png)

![(2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B2797469.png)

![2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2797470.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/no-structure.png)